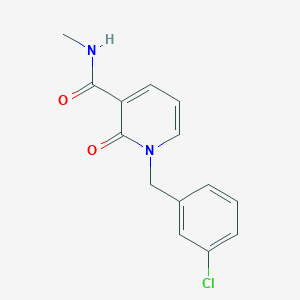
1-(3-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
説明
The compound "1-(3-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide" is a derivative of pyridinecarboxamide, which is a class of compounds that have been extensively studied for their electronic properties and potential biological activities. The pyridinecarboxamide moiety is a common structural feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant changes in their physicochemical and biological properties.
Synthesis Analysis
The synthesis of related N-(chlorophenyl)pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes. This method could potentially be applied to synthesize the compound by using the appropriate chlorobenzylamine and pyridinecarbonyl chloride precursors . Additionally, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides has been reported using amines and 4-chloropyridine-2-carboxylic acid methyl ester, which could provide insights into the synthesis of N-methylated pyridinecar
科学的研究の応用
Synthesis Techniques
- A versatile method for synthesizing analogues of this compound involves selective chlorination of 2-hydroxynicotinic acid, expanding the chemical understanding of these compounds (Cativiela, Fernández, & Meléndez, 1982).
- A synthesis approach for similar compounds, such as 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives, has been developed, indicating versatility in synthesis methods for related chemical structures (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
Modification and Optimization
- Chemical modification involving the displacement of a methyl group in the pyridine moiety has been explored to optimize biological properties, demonstrating the compound's potential in biological applications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
- Liquid ammonia-potassium permanganate was used for the imination of N-methylpyridinium salts, a process that facilitates the introduction of imino groups adjacent to nitrogen, showing the compound's reactivity and potential for further chemical modification (Buurman & Plas, 1986).
Applications in Polymer Synthesis
- The compound has been used as part of a reaction to synthesize polyamides, showcasing its utility in polymer chemistry (Kimura, Konno, & Takahashi, 1992).
Exploration in Heterocyclic Chemistry
- It serves as a base structure for the synthesis of various heterocyclic compounds, illustrating its significance in heterocyclic chemistry and drug design (Fadda, Etman, El-Seidy, & Elattar, 2012).
Investigation of Electronic Properties
- Studies on N-(chlorophenyl)pyridinecarboxamides, closely related compounds, help in understanding the electronic properties and interaction landscapes, which is crucial for designing new materials and drugs (Gallagher et al., 2022).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-16-13(18)12-6-3-7-17(14(12)19)9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGJAJFAJUFVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile](/img/structure/B3035778.png)

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B3035782.png)
![3-chloro-2-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035785.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035787.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035792.png)


![2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B3035795.png)
![4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035796.png)
![4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035797.png)
![4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035798.png)
![3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035799.png)